molecular formula C10H12N2O2 B14407345 2,5-Diamino-3-methyl-6-(prop-2-en-1-yl)cyclohexa-2,5-diene-1,4-dione CAS No. 81534-93-2

2,5-Diamino-3-methyl-6-(prop-2-en-1-yl)cyclohexa-2,5-diene-1,4-dione

Cat. No.: B14407345
CAS No.: 81534-93-2
M. Wt: 192.21 g/mol
InChI Key: CKDAKNDLDLAFLW-UHFFFAOYSA-N
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Description

2,5-Diamino-3-methyl-6-(prop-2-en-1-yl)cyclohexa-2,5-diene-1,4-dione is a chemical compound with a unique structure that includes both amino and alkyl groups

Preparation Methods

The synthesis of 2,5-Diamino-3-methyl-6-(prop-2-en-1-yl)cyclohexa-2,5-diene-1,4-dione involves several steps. One common method includes the reaction of appropriate precursors under controlled conditions to form the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,5-Diamino-3-methyl-6-(prop-2-en-1-yl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has been studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is being explored for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2,5-Diamino-3-methyl-6-(prop-2-en-1-yl)cyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

2,5-Diamino-3-methyl-6-(prop-2-en-1-yl)cyclohexa-2,5-diene-1,4-dione can be compared with other similar compounds, such as 2,4-diamino-6-[2-(2-methyl-1-imidazolyl)ethyl]-1,3,5-triazine and cannabidiol. These compounds share some structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of amino and alkyl groups, which contribute to its distinct chemical and biological properties .

Properties

CAS No.

81534-93-2

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

2,5-diamino-3-methyl-6-prop-2-enylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C10H12N2O2/c1-3-4-6-8(12)9(13)5(2)7(11)10(6)14/h3H,1,4,11-12H2,2H3

InChI Key

CKDAKNDLDLAFLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)N)CC=C)N

Origin of Product

United States

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